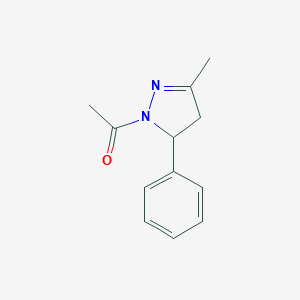
1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that it has the ability to inhibit the activity of COX-2 and aromatase enzymes. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Aromatase is an enzyme that is involved in the conversion of androgens to estrogens. Inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that it has anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is its versatility in various scientific research applications. It can be used in the synthesis of various compounds and the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Future Directions
There are several future directions for research on 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. One area of research is the development of new drugs for the treatment of cancer, inflammation, and other diseases. Another area of research is the optimization of its use in lab experiments by understanding its mechanism of action. Additionally, research can be conducted on its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and the optimization of its use in various research fields.
Synthesis Methods
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole can be synthesized using various methods. One of the most common methods involves the reaction between 1-phenyl-3-methyl-5-pyrazolone and acetyl chloride in the presence of a base. This reaction results in the formation of 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole.
Scientific Research Applications
1-Acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pyrazole-based inhibitors of cyclooxygenase-2 (COX-2) and aromatase. It has also been used in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
properties
CAS RN |
100134-56-3 |
|---|---|
Product Name |
1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole |
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(14(13-9)10(2)15)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
DFKZGQLECGUOJV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)